12(S)-HETE-d8

Description

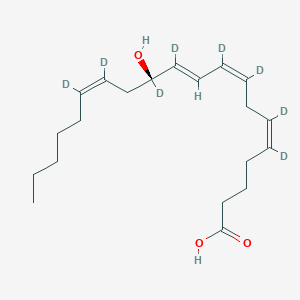

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1/i7D,8D,9D,10D,11D,13D,17D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-OPXGWVKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C[C@@]([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 12(S)-HETE-d8 in Eicosanoid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 12(S)-hydroxyeicosatetraenoic acid-d8 (12(S)-HETE-d8) in scientific research. Primarily, this compound serves as a crucial internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, 12(S)-HETE, and other related lipid mediators using mass spectrometry. This guide will delve into the biological significance of 12(S)-HETE, the rationale for using a deuterated internal standard, and detailed experimental protocols for its application.

The Biological Significance of 12(S)-HETE

12(S)-HETE is a bioactive eicosanoid, a signaling molecule derived from the enzymatic oxidation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. It is implicated in a wide array of physiological and pathophysiological processes, making its accurate quantification essential for understanding and targeting various diseases.

Key biological roles of 12(S)-HETE include:

-

Cancer Progression and Metastasis: 12(S)-HETE has been shown to promote tumor cell growth, survival, and metastasis in various cancers, including prostate cancer. It can stimulate signaling pathways that lead to cell proliferation and the expression of factors involved in angiogenesis, the formation of new blood vessels that supply tumors.

-

Inflammation and Immune Response: As a lipid mediator, 12(S)-HETE plays a role in inflammatory processes. It can influence the activity of various immune cells and contribute to the inflammatory environment in conditions like atherosclerosis and inflammatory skin diseases.

-

Cardiovascular Function: 12(S)-HETE is involved in regulating vascular tone and has been linked to hypertension. It can also contribute to the pathophysiology of cardiac events such as myocardial infarction.

-

Neurological Processes: In the brain, 12(S)-HETE levels can increase during ischemic events. It acts as a neuromodulator, influencing neurotransmitter release and receptor activation.

The Utility of this compound as an Internal Standard

The primary application of this compound in research is as an internal standard for quantitative analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An internal standard is a compound with similar physicochemical properties to the analyte of interest but is isotopically labeled, allowing it to be distinguished by mass spectrometry.

The use of a deuterated internal standard like this compound is critical for several reasons:

-

Correction for Sample Loss: During sample preparation, which often involves extraction and purification steps, some of the analyte can be lost. Since the internal standard is added at the beginning of this process and behaves similarly to the endogenous analyte, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite any losses.

-

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, either enhancing or suppressing the signal. The internal standard experiences similar matrix effects, and by measuring the ratio of the analyte to the internal standard, these effects can be normalized.

-

Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of the quantification method, which is essential for reliable and reproducible research findings.

Quantitative Data for 12(S)-HETE Analysis using this compound

The following tables summarize typical quantitative parameters used in LC-MS/MS methods for the analysis of 12(S)-HETE with this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for 12(S)-HETE and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 12(S)-HETE | 319.2 | 179.1 | Negative ESI |

| This compound | 327.2 | 184.0 | Negative ESI |

Data compiled from multiple sources.

Table 2: Typical Concentrations and Performance Metrics

| Parameter | Typical Value/Range |

| Internal Standard (this compound) Concentration | 100 ng/mL - 800 pg/µL |

| Calibration Curve Range | 1 - 5,000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.976 ng/mL |

Data compiled from multiple sources.[3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of eicosanoids, including 12(S)-HETE, from biological samples such as serum, plasma, or tissue homogenates.

-

Sample Collection and Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).

-

Protein Precipitation: Add four volumes of ice-cold methanol to the sample to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the lipids.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

-

Elution: Elute the eicosanoids, including 12(S)-HETE and this compound, with a high percentage of methanol or acetonitrile.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 12(S)-HETE.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Employ a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A typical gradient might run from 30% B to 95% B over 10-15 minutes.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 12(S)-HETE (e.g., m/z 319.2 → 179.1) and this compound (e.g., m/z 327.2 → 184.0).

-

-

Data Analysis:

-

Quantification: Determine the peak areas for both 12(S)-HETE and this compound.

-

Ratio Calculation: Calculate the ratio of the peak area of 12(S)-HETE to the peak area of this compound.

-

Concentration Determination: Use a calibration curve, constructed by plotting the peak area ratios of known standards against their concentrations, to determine the concentration of 12(S)-HETE in the unknown sample.

-

Signaling Pathways of 12(S)-HETE

The biological effects of 12(S)-HETE are mediated through complex intracellular signaling pathways. These pathways often involve the activation of specific G-protein coupled receptors (GPCRs), such as GPR31, and subsequent downstream signaling cascades.

Caption: Biosynthesis and primary signaling cascade of 12(S)-HETE.

This diagram illustrates the synthesis of 12(S)-HETE from arachidonic acid by 12-lipoxygenase and its subsequent activation of the G-protein coupled receptor GPR31. This activation triggers multiple downstream signaling pathways involving Protein Kinase C (PKC), PI3 Kinase (PI3K), and Src Kinase, which converge on the activation of ERK1/2, ultimately leading to various cellular responses.

Experimental Workflow for 12(S)-HETE Quantification

The following diagram outlines the typical workflow for the quantitative analysis of 12(S)-HETE in a research setting.

Caption: Standard workflow for quantifying 12(S)-HETE.

This workflow demonstrates the key steps involved in the accurate measurement of endogenous 12(S)-HETE levels, from initial sample preparation and spiking with the deuterated internal standard to the final data analysis and quantification.

References

An In-depth Technical Guide to 12(S)-HETE-d8: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid (12(S)-HETE-d8), a deuterated analog of the biologically active lipid mediator 12(S)-HETE. This document details its chemical structure and properties, its principal application as an internal standard in quantitative analysis, and the broader biological context of its non-deuterated counterpart, 12(S)-HETE.

Chemical Structure and Properties

This compound is a synthetic, deuterated version of 12(S)-HETE, an eicosanoid derived from arachidonic acid. The eight deuterium atoms are strategically placed on the carbon backbone, increasing its molecular weight without significantly altering its chemical behavior. This makes it an ideal internal standard for mass spectrometry-based quantification of 12(S)-HETE.

General Information

| Property | Value |

| Formal Name | 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |

| CAS Number | 84807-90-9[1] |

| Molecular Formula | C₂₀H₂₄D₈O₃[1] |

| Formula Weight | 328.5 g/mol [1] |

| Synonyms | 12(S)-Hydroxyeicosatetraenoic Acid-d8 |

| Purity | ≥98% deuterated forms (d1-d8) |

Physicochemical Properties

| Property | Value |

| Formulation | Typically supplied as a solution in a suitable organic solvent (e.g., ethanol, acetonitrile) |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide[1] |

| UV Maximum Absorbance (λmax) | 237 nm[1] |

| Storage | Store at -20°C |

| Stability | ≥ 2 years at -20°C |

Biological Context: The Role of 12(S)-HETE

While this compound itself is primarily used as a research tool, its non-deuterated analog, 12(S)-HETE, is a potent signaling molecule involved in a multitude of physiological and pathological processes. Understanding the biological role of 12(S)-HETE is crucial for interpreting quantitative data obtained using its deuterated standard.

12(S)-HETE is produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). It exerts its effects by binding to the G-protein coupled receptor GPR31, also known as the 12-HETE receptor. This interaction triggers a cascade of intracellular signaling events that influence cell behavior.

Key biological functions of 12(S)-HETE include:

-

Cancer Progression and Metastasis: 12(S)-HETE has been shown to promote tumor growth, angiogenesis (the formation of new blood vessels), and metastasis in various cancers, including prostate, breast, and colon cancer. It can enhance tumor cell survival, proliferation, and invasion.

-

Angiogenesis: 12(S)-HETE is a pro-angiogenic factor that can stimulate the migration and proliferation of endothelial cells, which are essential steps in the formation of new blood vessels.

-

Inflammation and Immunity: As a lipid mediator, 12(S)-HETE plays a role in inflammatory responses.

-

Platelet Activation: 12(S)-HETE is involved in platelet aggregation and thrombosis.

-

Diabetic Retinopathy: Elevated levels of 12-HETE have been implicated in the pathogenesis of diabetic retinopathy, a complication of diabetes that affects the eyes.

Signaling Pathway of 12(S)-HETE

The binding of 12(S)-HETE to its receptor, GPR31, initiates a signaling cascade that can activate multiple downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, protein kinase C (PKC), and Src kinase pathways. These pathways, in turn, regulate various cellular processes such as cell growth, proliferation, survival, and migration.

Experimental Protocols: Quantification of 12(S)-HETE using this compound

The primary application of this compound is as an internal standard for the accurate quantification of 12(S)-HETE in biological samples using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of 12(S)-HETE in a biological matrix.

References

The Indispensable Role of 12(S)-HETE-d8 as a Stable Isotope Internal Standard in Eicosanoid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid signaling, the precise and accurate quantification of bioactive mediators is paramount. Among these, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme, has garnered significant attention for its multifaceted roles in various physiological and pathological processes, including cancer metastasis, inflammation, and cardiovascular disease.[1][2][3] To unravel its complex biology and explore its potential as a therapeutic target, researchers rely on robust analytical methods. At the heart of these quantitative assays lies 12(S)-HETE-d8, a deuterated stable isotope analog that serves as an essential internal standard. This technical guide provides a comprehensive overview of the critical role of this compound in the accurate quantification of 12(S)-HETE, detailing its application in mass spectrometry-based methods, outlining experimental protocols, and illustrating the key signaling pathways of its non-deuterated counterpart.

The Rationale for Stable Isotope-Labeled Internal Standards

Quantitative analysis of endogenous analytes by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations in sample preparation, extraction efficiency, and instrument response. A stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these variabilities.[4] By introducing a known amount of the deuterated standard into the sample at the earliest stage of processing, it co-elutes with the endogenous analyte and experiences identical experimental conditions. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample losses during processing.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Formal Name | 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid | |

| CAS Number | 84807-90-9 | |

| Molecular Formula | C₂₀H₂₄D₈O₃ | |

| Molecular Weight | 328.5 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₈) | |

| Formulation | A solution in acetonitrile (typically 100 µg/ml) |

Quantitative Analysis of 12(S)-HETE using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific quantification of 12(S)-HETE in biological matrices. The use of this compound as an internal standard is integral to the reliability of these methods.

Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters used for the detection of 12(S)-HETE and its deuterated internal standard, this compound, in negative ion mode.

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

| 12(S)-HETE | 319.2 | 179.1 | |

| This compound | 327.12 | 184.04 | |

| 12(S)-HETE | 319 | 257, 179 | |

| This compound | 327 | 264, 184 | |

| 12(S)-HETE | 487 | 183 | |

| This compound | 495 | 183.1 |

Note: The precursor and product ions can vary depending on the derivatization method used (e.g., derivatization to enhance ionization efficiency) and the specific mass spectrometer settings.

Experimental Protocol: Quantification of 12(S)-HETE in Biological Samples

The following provides a generalized, detailed methodology for the quantification of 12(S)-HETE in biological matrices such as plasma, serum, or tissue homogenates using this compound as an internal standard.

Materials and Reagents

-

12(S)-HETE analytical standard

-

This compound internal standard solution (e.g., 400 ng/mL in methanol)

-

Methanol, acetonitrile, hexane, 2-propanol (HPLC or LC-MS grade)

-

Acetic acid or formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer, centrifuge, and evaporator

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent degradation of the analyte.

-

Internal Standard Spiking: Thaw the samples on ice. To a known volume or weight of the sample (e.g., 200 µL of plasma), add a precise amount of the this compound internal standard solution. This step is critical and should be done at the very beginning of the sample preparation process.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Add a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) to precipitate proteins and initiate liquid-liquid extraction.

-

Vortex the mixture thoroughly.

-

Add hexane, vortex again, and then centrifuge to separate the organic and aqueous phases.

-

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration (Alternative to LLE):

-

Condition the SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the analyte and internal standard with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the organic solvent from the extracted sample under a stream of nitrogen. Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the reconstituted sample into an LC system equipped with a suitable reversed-phase column (e.g., C18).

-

Employ a gradient elution program using mobile phases such as water and acetonitrile/methanol, both typically containing a small amount of formic acid or acetic acid to improve peak shape. The gradient is optimized to achieve baseline separation of 12(S)-HETE from other isomers and interfering substances.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 12(S)-HETE and this compound (as listed in the table above).

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of known concentrations of the 12(S)-HETE analytical standard, each spiked with the same fixed concentration of the this compound internal standard.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of 12(S)-HETE in the biological samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways of 12(S)-HETE

Understanding the biological context in which 12(S)-HETE functions is crucial for interpreting quantitative data. 12(S)-HETE exerts its effects through various signaling pathways, often promoting cell proliferation, migration, and survival, particularly in cancer cells. It can also play a role in inflammatory responses and vascular function.

Caption: Overview of 12(S)-HETE synthesis and its major signaling pathways.

Experimental Workflow Using this compound

The following diagram illustrates a typical experimental workflow for the quantification of 12(S)-HETE in a research or drug development setting.

Caption: A typical workflow for quantifying 12(S)-HETE using this compound.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of eicosanoid biology and drug development. Its use as a stable isotope internal standard in mass spectrometry-based assays ensures the high-quality, reliable data necessary to elucidate the complex roles of 12(S)-HETE in health and disease. By following well-defined experimental protocols and understanding the underlying signaling pathways, the scientific community can continue to make significant strides in this important area of research, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased levels of 12(S)-HETE in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Inflammation and Cellular Signaling: A Technical Guide to the Biosynthesis of 12(S)-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] from arachidonic acid. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who are focused on inflammation, cancer biology, and cardiovascular diseases. This document details the enzymatic pathways, regulatory mechanisms, and the significant biological roles of 12(S)-HETE, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Introduction: The Significance of 12(S)-HETE

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a pivotal precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids.[1] These molecules are critical regulators of numerous physiological and pathological processes. Among the various metabolic pathways for arachidonic acid, the lipoxygenase (LOX) pathway gives rise to hydroxyeicosatetraenoic acids (HETEs), which have emerged as key signaling molecules.[2]

Specifically, 12(S)-HETE, a product of the 12-lipoxygenase (12-LOX) pathway, has garnered significant attention for its multifaceted roles in cellular signaling.[3] It is implicated in a range of biological responses, including inflammation, cell migration, proliferation, and angiogenesis.[1][4] Dysregulation of the 12(S)-HETE biosynthetic pathway is linked to the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular disorders, making it a promising target for therapeutic intervention. This guide will delve into the core of 12(S)-HETE biosynthesis, providing the technical details necessary for advanced research and development.

The Core Biosynthetic Pathway of 12(S)-HETE

The synthesis of 12(S)-HETE from arachidonic acid is a two-step enzymatic process primarily catalyzed by platelet-type 12-lipoxygenase (ALOX12).

Step 1: Oxygenation of Arachidonic Acid

The initial and rate-limiting step is the stereospecific insertion of molecular oxygen into arachidonic acid at the C-12 position. This reaction is catalyzed by 12-lipoxygenase, a non-heme iron-containing dioxygenase. The enzyme abstracts a hydrogen atom from the C-10 position of arachidonic acid, leading to the formation of a substrate radical. Molecular oxygen then attacks the radical, resulting in the formation of the hydroperoxy derivative, 12(S)-hydroperoxyeicosatetraenoic acid [12(S)-HpETE].

Step 2: Reduction of 12(S)-HpETE to 12(S)-HETE

The unstable intermediate, 12(S)-HpETE, is rapidly reduced to the more stable hydroxyl derivative, 12(S)-HETE. This reduction is catalyzed by ubiquitous cellular peroxidases, with glutathione peroxidases (GPXs) playing a significant role.

Diagram of the Biosynthetic Pathway of 12(S)-HETE

Caption: Enzymatic conversion of Arachidonic Acid to 12(S)-HETE.

Quantitative Data

Understanding the quantitative aspects of 12(S)-HETE biosynthesis is crucial for experimental design and data interpretation. The following tables summarize key quantitative data related to enzyme kinetics and cellular concentrations of 12(S)-HETE.

Table 1: Kinetic Parameters of 12-Lipoxygenase

Precise Michaelis-Menten constants (Km and Vmax) for human platelet-type 12-lipoxygenase with arachidonic acid are not consistently reported in the literature. However, kinetic studies have been performed on related enzymes and under various conditions, providing valuable insights.

| Enzyme Source | Substrate | Km (µM) | Vmax (s⁻¹) | Reference |

| Human Reticulocyte 15-LOX-1 (with 12-HETE allosteric activation) | Arachidonic Acid | Not specified | 5.2 ± 0.1 | |

| Myxococcus fulvus LOX1 | Eicosapentaenoic Acid | ~70 | (3.1 ± 1.2) x 10⁻² |

Note: The provided Vmax for 15-LOX-1 is a kcat value. The bacterial LOX provides a reference for Km in the absence of detergents.

Table 2: Cellular and Biological Fluid Concentrations of 12(S)-HETE

The concentration of 12(S)-HETE can vary significantly depending on the cell type, stimulation conditions, and the biological fluid being analyzed.

| Biological Matrix | Condition | Concentration Range | Reference |

| Human Platelets (basal) | Healthy Controls | 0.64 ± 0.13 ng/10⁶ platelets | |

| Human Platelets (basal) | Essential Hypertension Patients | 3.56 ± 1.22 ng/10⁶ platelets | |

| Human Platelets (thrombin-stimulated) | Healthy Controls | 4.87 ± 1.46 ng/10⁶ platelets | |

| Human Platelets (thrombin-stimulated) | Essential Hypertension Patients | 7.66 ± 2.14 ng/10⁶ platelets | |

| Human Serum | Healthy Controls | 17.77 (8.11, 75.13) pg/mL | |

| Human Serum | Diabetic Kidney Disease Patients | 384.69 (77.54, 1003.05) pg/mL | |

| Human Neutrophils (intracellular release stimulation threshold) | In vitro | 5 ng/mL (1.5 x 10⁻⁸ M) |

Downstream Signaling of 12(S)-HETE

Once synthesized, 12(S)-HETE can exert its biological effects through both intracellular and extracellular signaling pathways. It can act as a second messenger within the cell or be released to act on cell surface receptors in an autocrine or paracrine manner.

Two primary G protein-coupled receptors have been identified for 12(S)-HETE:

-

GPR31 (12-HETER1): A high-affinity receptor for 12(S)-HETE.

-

BLT2: The leukotriene B4 receptor 2, which can also be activated by 12(S)-HETE.

Activation of these receptors initiates a cascade of downstream signaling events, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB. These pathways ultimately lead to changes in gene expression and cellular responses such as proliferation, migration, and inflammation.

Diagram of 12(S)-HETE Signaling Pathways

Caption: 12(S)-HETE activates downstream signaling cascades.

Experimental Protocols

Accurate quantification of 12(S)-HETE is essential for studying its biosynthesis and function. Below are detailed methodologies for common experimental techniques.

Quantification of 12(S)-HETE by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for the quantification of 12(S)-HETE in various biological samples due to its high sensitivity and throughput.

Materials:

-

12(S)-HETE ELISA Kit (commercially available from vendors such as Cayman Chemical or Abbexa).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Adjustable pipettes and tips.

-

Orbital microplate shaker.

-

Ultrapure water.

-

Samples (serum, plasma, tissue homogenates, or cell culture supernatants).

-

Standard diluent buffer.

-

Wash buffer.

-

Detection Reagent A (biotinylated antibody).

-

Detection Reagent B (HRP-avidin).

-

TMB substrate.

-

Stop solution.

Procedure:

-

Sample Preparation:

-

Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant.

-

Plasma: Collect blood using EDTA as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.

-

Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer on ice. Centrifuge at 5,000 x g for 5 minutes and collect the supernatant.

-

Cell Culture Supernatants: Centrifuge at 1,500 x g for 10 minutes to remove cellular debris.

-

-

Assay Protocol (based on a competitive ELISA format):

-

Prepare the 12(S)-HETE standard curve by performing serial dilutions of the provided standard in the standard diluent buffer.

-

Add 50 µL of the standards, samples, and a blank (standard diluent only) to the appropriate wells of the pre-coated microplate.

-

Immediately add 50 µL of the biotinylated anti-12(S)-HETE antibody (Detection Reagent A) to each well.

-

Cover the plate and incubate for 1 hour at 37°C on an orbital shaker.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Add 100 µL of HRP-avidin solution (Detection Reagent B) to each well.

-

Cover the plate and incubate for 30 minutes at 37°C.

-

Wash the plate five times with wash buffer.

-

Add 90 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes at 37°C.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm within 10 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 12(S)-HETE in the samples by interpolating their absorbance values on the standard curve.

-

Diagram of a General Experimental Workflow for 12(S)-HETE Quantification

Caption: A generalized workflow for measuring 12(S)-HETE levels.

Quantification of 12(S)-HETE by High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high specificity and sensitivity for the quantification of 12(S)-HETE and its isomers.

Materials:

-

HPLC system with a C18 reverse-phase column.

-

Tandem mass spectrometer.

-

12(S)-HETE analytical standard.

-

Internal standard (e.g., deuterated 12(S)-HETE-d8).

-

Solvents (e.g., acetonitrile, methanol, water, formic acid).

-

Solid-phase extraction (SPE) cartridges.

Procedure:

-

Sample Preparation and Extraction:

-

Spike the sample with the internal standard.

-

Perform a solid-phase extraction to purify and concentrate the lipid fraction. Condition the SPE cartridge with methanol and then water. Load the acidified sample, wash with a low-organic solvent, and elute the HETEs with a high-organic solvent (e.g., methyl formate or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into the HPLC system.

-

Use a C18 column and a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 12(S)-HETE and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of 12(S)-HETE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Quantification of 12(S)-HETE by Radioimmunoassay (RIA)

RIA is a highly sensitive competitive binding assay that uses a radiolabeled form of 12(S)-HETE.

Materials:

-

Antibody specific to 12(S)-HETE.

-

Radiolabeled 12(S)-HETE (e.g., [³H]-12(S)-HETE).

-

Unlabeled 12(S)-HETE standard.

-

Separation agent (e.g., charcoal-dextran or a second antibody).

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

A known amount of radiolabeled 12(S)-HETE and a specific antibody are incubated with either the sample containing unknown amounts of unlabeled 12(S)-HETE or with a known amount of unlabeled standard.

-

The unlabeled 12(S)-HETE in the sample or standard competes with the radiolabeled 12(S)-HETE for binding to the limited number of antibody binding sites.

-

-

Separation and Counting:

-

After incubation, the antibody-bound (bound) and free (unbound) radiolabeled 12(S)-HETE are separated.

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

A standard curve is generated by plotting the percentage of bound radiolabeled 12(S)-HETE as a function of the concentration of the unlabeled standard.

-

The concentration of 12(S)-HETE in the sample is determined by comparing its ability to displace the radiolabeled tracer with the standard curve.

-

Conclusion

The biosynthesis of 12(S)-HETE from arachidonic acid represents a critical node in the complex network of lipid signaling. Its involvement in a multitude of cellular processes, from inflammation to cancer progression, underscores its importance as a subject of intense research and a potential target for novel therapeutic strategies. This technical guide provides a foundational understanding of the core biosynthetic pathway, quantitative data, downstream signaling events, and detailed experimental protocols to facilitate further investigation into the multifaceted roles of this potent lipid mediator. A thorough comprehension of these aspects is paramount for any researcher or professional aiming to modulate this pathway for therapeutic benefit.

References

- 1. Investigations of human platelet-type 12-lipoxygenase: role of lipoxygenase products in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope-sensitive-branching-and-kinetic-isotope-effects-in-the-reaction-of-deuterated-arachidonic-acids-with-human-12-and-15-lipoxygenases - Ask this paper | Bohrium [bohrium.com]

- 3. Arachidonate 12-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced arachidonic acid lipoxygenation by K562 cells stimulated with 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Significance of 12(S)-HETE: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme. Initially identified as a product of human platelets, 12(S)-HETE is now recognized as a critical signaling molecule with pleiotropic effects in a wide range of human tissues.[1] It plays a pivotal role in numerous physiological and pathophysiological processes, including inflammation, cell proliferation, migration, angiogenesis, and cancer metastasis.[2] This technical guide provides an in-depth overview of the physiological relevance of 12(S)-HETE in human tissues, its signaling pathways, and its implications in various disease states. It also includes a compilation of quantitative data on 12(S)-HETE levels, detailed experimental protocols for its study, and visualizations of its key signaling mechanisms.

Biosynthesis of 12(S)-HETE

12(S)-HETE is synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, primarily by the enzyme arachidonate 12-lipoxygenase (ALOX12).[1] This enzyme is predominantly expressed in platelets and skin.[1] Arachidonate 15-lipoxygenase-1 (ALOX15), which is more widely expressed, can also produce 12(S)-HETE as a minor product.[1] The synthesis begins with the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is then rapidly reduced to 12(S)-HETE.

Signaling Mechanisms of 12(S)-HETE

12(S)-HETE exerts its biological effects by binding to specific cell surface receptors and activating downstream signaling cascades. Two primary G protein-coupled receptors (GPCRs) have been identified for 12(S)-HETE:

-

GPR31: This is a high-affinity receptor for 12(S)-HETE. Binding of 12(S)-HETE to GPR31 has been shown to activate several key signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are crucial for cell growth and proliferation.

-

Leukotriene B4 Receptor 2 (BLT2): While primarily a receptor for leukotriene B4, BLT2 can also mediate responses to 12(S)-HETE, albeit with lower affinity. This interaction is implicated in inflammatory responses.

The activation of these receptors by 12(S)-HETE triggers a cascade of intracellular events that ultimately modulate cellular functions.

Figure 1: 12(S)-HETE Signaling Pathways.

Physiological and Pathophysiological Roles in Human Tissues

12(S)-HETE has been implicated in a diverse array of biological functions across various human tissues, with its effects often being context-dependent.

Cancer

Numerous studies have highlighted the significant role of 12(S)-HETE in cancer progression and metastasis. Elevated levels of 12(S)-HETE have been observed in several types of cancer, including prostate cancer, where its concentration in tumor tissue can be more than nine-fold higher than in normal prostate tissue.

Key Roles in Cancer:

-

Tumor Cell Proliferation and Survival: 12(S)-HETE stimulates the proliferation of cancer cells and inhibits apoptosis.

-

Metastasis: It plays a crucial role in multiple steps of the metastatic cascade, including tumor cell motility, invasion, and adhesion to the vasculature.

-

Angiogenesis: 12(S)-HETE promotes the formation of new blood vessels, which is essential for tumor growth and spread.

Cardiovascular System

In the cardiovascular system, 12(S)-HETE has complex and sometimes opposing effects.

-

Atherosclerosis: Increased levels of 12(S)-HETE are found in patients with coronary artery disease. It is suggested to contribute to atherosclerosis.

-

Hypertension: Patients with essential hypertension have significantly higher basal platelet and urinary levels of 12(S)-HETE compared to normotensive individuals.

-

Thrombosis: The 12-LOX/12(S)-HETE/GPR31 signaling pathway is implicated in enhancing human platelet activation and thrombosis.

Inflammation and Immunity

12(S)-HETE is a pro-inflammatory mediator. Its involvement in inflammation is linked to its ability to mediate leukocyte responses through the BLT2 receptor. In inflammatory conditions, the interplay between the GPR31 and BLT2 receptor pathways likely contributes to the overall inflammatory response.

Diabetes Mellitus

Elevated levels of 12(S)-HETE have been associated with diabetes mellitus. Urinary levels of 12(S)-HETE are higher in patients with diabetes. Furthermore, plasma 12(S)-HETE levels are increased in diabetic patients with coronary artery disease, suggesting a role in the vascular complications of diabetes.

Quantitative Data of 12(S)-HETE in Human Tissues

The following tables summarize the reported concentrations of 12(S)-HETE in various human tissues and fluids under normal and pathological conditions.

Table 1: 12(S)-HETE Levels in Human Tissues and Fluids

| Sample Type | Condition | 12(S)-HETE Concentration | Reference |

| Prostate Tissue | Normal | - | |

| Cancer | >9-fold higher than normal | ||

| Platelets | Normotensive | 0.64 ± 0.13 ng/10⁶ platelets (basal) | |

| Essential Hypertension | 3.56 ± 1.22 ng/10⁶ platelets (basal) | ||

| Normotensive (Thrombin-stimulated) | 4.87 ± 1.46 ng/10⁶ platelets | ||

| Essential Hypertension (Thrombin-stimulated) | 7.66 ± 2.14 ng/10⁶ platelets | ||

| Urine | Normotensive | 17.1 ± 3.14 ng/mg creatinine | |

| Essential Hypertension | 36.8 ± 7.24 ng/mg creatinine | ||

| Healthy Volunteers | Varies by sex | ||

| Diabetes Mellitus | Elevated compared to healthy | ||

| Serum | Healthy Subjects | 525.1 [380.1-750.1] ng/mL (median [IQR]) | |

| Coronary Artery Disease | 665.2 [438.1-896.2] ng/mL (median [IQR]) | ||

| Plasma | Healthy Controls | - | |

| Type 2 Diabetes without CAD | Higher than controls | ||

| Type 2 Diabetes with CAD | Higher than diabetic without CAD | ||

| Colorectal Mucosa | Normal, Polyps, Cancer | No significant difference in free 12(S)-HETE |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological relevance of 12(S)-HETE.

Quantification of 12(S)-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the precise and accurate determination of 12(S)-HETE levels in biological samples.

Protocol:

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add an internal standard (e.g., 12(S)-HETE-d8).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipids.

-

Elute the lipids, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into a liquid chromatography system.

-

For chiral separation of 12(S)-HETE and its R-enantiomer, use a chiral column.

-

Employ a gradient elution with a suitable mobile phase (e.g., a mixture of water with formic acid and acetonitrile with formic acid).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer operating in the negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for 12(S)-HETE and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 12(S)-HETE.

-

Calculate the concentration of 12(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Figure 2: LC-MS/MS Workflow for 12(S)-HETE.

Cell Migration Assay (Scratch Assay)

This assay is used to assess the effect of 12(S)-HETE on cell migration.

Protocol:

-

Cell Seeding: Seed cells in a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.

-

Creating the "Scratch": Once the cells are confluent, create a scratch in the monolayer using a sterile 1 mm pipette tip.

-

Washing and Treatment: Gently wash the cells with fresh medium to remove detached cells. Then, add fresh medium containing the desired concentration of 12(S)-HETE or a vehicle control.

-

Imaging: Immediately after creating the scratch (time 0) and at regular intervals (e.g., every 4-8 hours), capture images of the scratch using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at each time point. The rate of cell migration is determined by the closure of the scratch over time.

Endothelial Tube Formation Assay (In Vitro Angiogenesis)

This assay evaluates the ability of 12(S)-HETE to promote angiogenesis.

Protocol:

-

Coating the Plate: Coat the wells of a 24-well plate with a basement membrane matrix (e.g., Matrigel™ or Geltrex™) and allow it to solidify at 37°C.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentration of 12(S)-HETE or a vehicle control.

-

Incubation: Gently add the cell suspension to the coated wells. Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for tube formation (typically 4-24 hours).

-

Visualization and Quantification: Visualize the formation of tube-like structures using a phase-contrast or fluorescence microscope (if cells are labeled). Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using appropriate imaging software.

NF-κB Activation Assay

This assay determines if 12(S)-HETE activates the NF-κB signaling pathway.

Protocol:

-

Cell Treatment: Treat cells (e.g., THP-1 monocytes) with the desired concentration of 12(S)-HETE or a vehicle control for a specified time.

-

Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Western Blotting:

-

Perform SDS-PAGE on the nuclear extracts and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the p65 protein.

-

An increase in the amount of p65 in the nuclear fraction indicates NF-κB activation.

-

-

ELISA-based Assay: Alternatively, use a commercially available NF-κB p65 transcription factor assay kit, which is an ELISA-based method to detect and quantify NF-κB p65 in nuclear extracts.

Conclusion

12(S)-HETE is a multifaceted signaling molecule with profound physiological and pathological implications in a wide range of human tissues. Its role in promoting cell proliferation, migration, and angiogenesis makes it a significant player in cancer progression and metastasis. Furthermore, its involvement in cardiovascular diseases and diabetes highlights its importance as a potential therapeutic target. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of 12(S)-HETE and to explore the potential of targeting its signaling pathways for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the tissue-specific functions of 12(S)-HETE and to translate these findings into clinical applications.

References

A Technical Guide to 12(S)-HETE-d8: Sourcing, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid-d8 (12(S)-HETE-d8), a deuterated analog of the biologically active lipid mediator 12(S)-HETE. This document serves as a resource for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based analyses and for those investigating the signaling pathways of its non-deuterated counterpart.

Supplier and Purity Information

The procurement of high-quality internal standards is critical for accurate and reproducible quantitative analysis. This compound is available from several reputable suppliers, with purity being a key determinant of its suitability for mass spectrometry applications. The following table summarizes the available information for a primary supplier.

| Supplier | Catalog Number | Purity | Formulation |

| Cayman Chemical | 334570 | ≥99% deuterated forms (d1-d8) | A 100 µg/ml solution in acetonitrile |

| Bertin Bioreagent | 334570 | ≥99% deuterated forms (d1-d8) | A solution in acetonitrile |

Experimental Protocols: Quantification of 12(S)-HETE using this compound by LC-MS/MS

The following protocol provides a general framework for the quantification of 12(S)-HETE in biological samples using this compound as an internal standard. This method is based on common practices in the field and should be optimized for specific experimental conditions and matrices.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

Objective: To extract and concentrate eicosanoids from the biological matrix while removing interfering substances.

-

Procedure:

-

To 200 µL of the biological sample (e.g., plasma, cell lysate), add 1300 µL of cold methanol:water (30:70, v/v).

-

Spike the sample with a known amount of this compound internal standard (e.g., 500 ng/mL final concentration)[1].

-

Vortex the sample and centrifuge to pellet proteins and other debris.

-

Condition an Oasis-HLB SPE cartridge (or equivalent) with methanol followed by water.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the eicosanoids, including 12(S)-HETE and the internal standard, with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

-

2. Liquid Chromatography (LC)

-

Objective: To chromatographically separate 12(S)-HETE from other analytes and isomers.

-

Typical Conditions:

-

Column: A C18 reversed-phase column is commonly used[2].

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to separate the analytes.

-

Flow Rate: Typical flow rates are in the range of 200-500 µL/min.

-

3. Mass Spectrometry (MS)

-

Objective: To detect and quantify 12(S)-HETE and this compound with high specificity and sensitivity.

-

Typical Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for eicosanoid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

-

MRM Transitions:

-

4. Quantification

-

A standard curve is generated by plotting the ratio of the peak area of 12(S)-HETE to the peak area of the this compound internal standard against a series of known concentrations of a 12(S)-HETE analytical standard.

-

The concentration of 12(S)-HETE in the unknown samples is then determined by interpolating their peak area ratios on the standard curve.

Signaling Pathways of 12(S)-HETE

12(S)-HETE is a potent lipid mediator that exerts its biological effects by activating specific signaling pathways. The primary receptor for 12(S)-HETE is the G-protein coupled receptor 31 (GPR31). Activation of GPR31 initiates a cascade of intracellular events that have been implicated in various physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis[4].

Below are diagrams illustrating the key signaling pathways activated by 12(S)-HETE.

Caption: 12(S)-HETE binding to GPR31 activates downstream signaling pathways.

The activation of GPR31 by 12(S)-HETE leads to the dissociation of the G-protein complex into its Gαi and Gβγ subunits. These subunits, in turn, can activate multiple downstream effector pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (MEK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways converge on the activation of transcription factors such as NF-κB, ultimately leading to changes in gene expression that drive cellular responses like proliferation, migration, and inflammation.

Experimental Workflow for 12(S)-HETE Quantification

The following diagram outlines a typical experimental workflow for the quantification of 12(S)-HETE in biological samples.

Caption: General workflow for quantifying 12(S)-HETE using an internal standard.

This workflow highlights the key steps involved, from sample collection and preparation to instrumental analysis and data interpretation. The use of a deuterated internal standard like this compound is crucial at the spiking stage to correct for sample loss during extraction and for variations in instrument response, thereby ensuring accurate quantification.

References

- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR31 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Storage and Stability of 12(S)-HETE-d8 Standard

This guide provides a comprehensive overview of the recommended storage and stability conditions for the deuterated 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE-d8) standard. It is intended for researchers, scientists, and drug development professionals who utilize this internal standard for the quantification of 12-HETE in various biological matrices.

Storage and Stability

Proper storage of this compound is critical to maintain its integrity and ensure accurate and reproducible results in mass spectrometry-based assays. The following table summarizes the recommended storage conditions and stability information based on manufacturer guidelines.

| Parameter | Recommendation | Notes |

| Storage Temperature | -20°C | Long-term storage at this temperature is recommended to minimize degradation. |

| Supplied As | A solution in an organic solvent | Commonly supplied in acetonitrile or ethanol at a concentration of 100 µg/ml. |

| Long-Term Stability | ≥ 2 years | When stored as recommended at -20°C in the provided solvent. Some formulations may offer stability for up to 10 years.[1] |

| Solvent Exchange | Possible with care | To change the solvent, the original solvent can be evaporated under a gentle stream of nitrogen. Immediately reconstitute in the desired solvent, such as ethanol, DMSO, or dimethylformamide, that has been purged with an inert gas.[2] |

Solubility

The solubility of this compound in various solvents is a key consideration when preparing stock solutions and working standards.

| Solvent | Solubility |

| 0.1 M Na2CO3 | ~2 mg/ml |

| Dimethylformamide (DMF) | Miscible |

| Dimethyl sulfoxide (DMSO) | Miscible |

| Ethanol | Miscible |

| PBS (pH 7.2) | ~0.8 mg/ml |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols for Stability Assessment

While specific stability-indicating method validation for this compound is not extensively published, a general protocol for assessing the stability of eicosanoid internal standards can be adapted. This typically involves subjecting the standard to various stress conditions and quantifying its degradation using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of an eicosanoid standard.

References

The Role of 12(S)-HETE in Inflammation and Cancer Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a bioactive lipid metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX), has emerged as a critical signaling molecule in the complex interplay between inflammation and cancer progression. This technical guide provides an in-depth exploration of the multifaceted role of 12(S)-HETE in driving key processes of cancer metastasis, including tumor cell proliferation, adhesion, migration, invasion, and angiogenesis. We delve into the intricate signaling pathways initiated by 12(S)-HETE, primarily through its G-protein coupled receptor GPR31, and the subsequent activation of downstream effectors such as NF-κB, MAPK/ERK, and PI3K/Akt. This guide summarizes key quantitative data, offers detailed experimental protocols for studying 12(S)-HETE's functions, and provides visual representations of its signaling cascades to support further research and the development of novel therapeutic strategies targeting the 12-LOX/12(S)-HETE axis.

Introduction: The 12-LOX/12(S)-HETE Axis

Arachidonic acid, a polyunsaturated fatty acid, is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 monooxygenase. The LOX pathway, in particular, has garnered significant attention for its role in generating potent signaling lipids. In mammals, there are several types of lipoxygenases, with 12-lipoxygenase (12-LOX) being of particular interest in oncology. 12-LOX catalyzes the conversion of arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE), which is then rapidly reduced to the more stable 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE].[1]

Numerous studies have demonstrated that various solid tumor cells express 12-LOX mRNA and protein, leading to the endogenous production of 12(S)-HETE.[2] A positive correlation has been established between the capacity of tumor cells to produce 12(S)-HETE and their metastatic potential. This bioactive lipid acts as a crucial intracellular and extracellular signaling molecule, mediating the biological functions of various growth factors and cytokines.

Signaling Pathways of 12(S)-HETE

12(S)-HETE exerts its pleiotropic effects by activating a cascade of intracellular signaling pathways, primarily initiated by its interaction with the G-protein coupled receptor, GPR31.

GPR31: The High-Affinity Receptor for 12(S)-HETE

GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, with a dissociation constant (Kd) in the nanomolar range. The binding of 12(S)-HETE to GPR31 is stereospecific, with the receptor showing little to no affinity for the 12(R)-HETE isomer or other HETE variants. Upon ligand binding, GPR31 couples to inhibitory G-proteins (Gi/o), triggering downstream signaling cascades.

Downstream Signaling Cascades

The activation of GPR31 by 12(S)-HETE initiates several key signaling pathways implicated in cancer progression:

-

NF-κB Pathway: 12(S)-HETE has been shown to activate the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. Treatment of ovarian cancer cells with 1 µM 12-HETE leads to increased phosphorylation of the NF-κB p65 subunit, promoting its nuclear translocation and subsequent gene transcription.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) 1/2 cascade, is a well-established downstream target of 12(S)-HETE signaling. Activation of this pathway is crucial for cell proliferation and survival.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell growth, survival, and metabolism, is also activated by 12(S)-HETE. This activation contributes to the anti-apoptotic effects of 12(S)-HETE in cancer cells.

-

Protein Kinase C (PKC): 12(S)-HETE is a potent activator of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including cell adhesion, migration, and proliferation.

Role of 12(S)-HETE in Cancer Metastasis

The metastatic cascade is a multi-step process that involves the detachment of cancer cells from the primary tumor, invasion into the surrounding tissue, intravasation into the circulatory or lymphatic system, survival in circulation, extravasation at a distant site, and colonization to form a secondary tumor. 12(S)-HETE has been implicated in several of these critical steps.

Tumor Cell Adhesion

12(S)-HETE facilitates the adhesion of tumor cells to the endothelium and the subendothelial matrix, a crucial step in extravasation. It achieves this by upregulating the expression of integrins, such as αvβ3, on the surface of endothelial cells. This increased integrin expression enhances the binding of tumor cells to the vessel wall.

Endothelial Cell Retraction

A key mechanism by which 12(S)-HETE promotes metastasis is by inducing the retraction of endothelial cell monolayers. This process creates gaps in the endothelial barrier, allowing tumor cells to access the underlying basement membrane and extravasate into the surrounding tissue. This effect is dose- and time-dependent and is reversible.

Tumor Cell Migration and Invasion

12(S)-HETE stimulates the migration and invasion of various cancer cells. This is mediated through the activation of signaling pathways that promote cytoskeletal rearrangements and the secretion of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating invasion.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. 12(S)-HETE is a potent pro-angiogenic factor. It stimulates the proliferation and migration of endothelial cells and promotes the formation of tube-like structures, contributing to the vascularization of tumors.

Quantitative Data on the Effects of 12(S)-HETE

The following tables summarize the quantitative effects of 12(S)-HETE on various aspects of cancer cell biology.

Table 1: Effect of 12(S)-HETE on Cell Proliferation and Survival

| Cell Line | Assay | 12(S)-HETE Concentration | Observed Effect | Reference |

| Caco-2 (colorectal cancer) | Viability Assay | Not specified | ~25% increase in viability | |

| SW480 (colorectal cancer) | Anchorage-Independent Growth | 100 nM | 1.6-fold increase | |

| Murine microvascular endothelial cells (CD clone 4) | DNA Synthesis (Thymidine incorporation) | Not specified | > 4-fold increase |

Table 2: Effect of 12(S)-HETE on Cell Adhesion and Spreading

| Cell Line | Assay | 12(S)-HETE Concentration | Observed Effect | Reference |

| Rat Aortic Endothelial Cells (RAEC) | αvβ3 Integrin Surface Expression | Dose-dependent | Increased expression | |

| B16a (murine melanoma) | Cell Spreading on Fibronectin | ~0.1 µM | Maximum spreading achieved in 15 min (vs. 50 min for control) | |

| B16a (murine melanoma) | αIIbβ3 Integrin Surface Expression | ~0.1 µM | Maximal enhancement |

Table 3: Effect of 12(S)-HETE on Signaling Pathways

| Cell Line | Pathway | 12(S)-HETE Concentration | Observed Effect | Reference |

| Ovarian Cancer Cells | NF-κB Activation (p65 phosphorylation) | 1 µM | Increased phosphorylation | |

| CHO cells transfected with GPR31 | GTPγS Coupling | EC50 = 0.28 ± 1.26 nM | Efficient and selective stimulation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells in response to 12(S)-HETE.

Materials:

-

Boyden chambers with 8.0 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with 10% FBS (chemoattractant)

-

12(S)-HETE stock solution (in ethanol)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain (0.1%)

Procedure:

-

Coating of Inserts: Thaw Matrigel on ice. Dilute Matrigel to 1 mg/ml in cold, serum-free medium. Add 100 µl of the diluted Matrigel solution to the upper chamber of each Boyden insert. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.

-

Experimental Setup: Add 500 µl of medium containing 10% FBS to the lower chamber of the Boyden apparatus. In the upper chamber, add 200 µl of the cell suspension. For the experimental group, add 12(S)-HETE to the desired final concentration. For the control group, add an equivalent volume of the vehicle (ethanol).

-

Incubation: Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes. Wash the inserts with PBS and allow them to air dry. Count the number of stained cells in at least five random fields under a microscope.

Western Blot for Phospho-ERK1/2

This protocol details the detection of ERK1/2 phosphorylation in response to 12(S)-HETE stimulation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with the desired concentration of 12(S)-HETE for various time points (e.g., 5, 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

Endothelial Cell Retraction Assay

This assay visualizes and quantifies the retraction of endothelial cell monolayers induced by 12(S)-HETE.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Culture plates or slides

-

12(S)-HETE stock solution

-

Phase-contrast microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed endothelial cells onto culture plates or slides and grow to form a confluent monolayer.

-

Treatment: Treat the endothelial cell monolayer with various concentrations of 12(S)-HETE for different time points. Include a vehicle control.

-

Imaging: At each time point, visualize the monolayer using a phase-contrast microscope. Capture images of multiple random fields for each condition.

-

Quantification: The extent of cell retraction can be quantified by measuring the area of the gaps formed between cells using image analysis software (e.g., ImageJ). The percentage of retracted area relative to the total area can be calculated.

Conclusion and Future Directions

The 12-LOX/12(S)-HETE signaling axis plays a pivotal and multifaceted role in promoting inflammation and cancer metastasis. Its ability to influence a wide range of cellular processes, from cell adhesion and migration to angiogenesis, makes it a compelling target for therapeutic intervention. The detailed understanding of its signaling pathways, particularly through the GPR31 receptor, provides a solid foundation for the development of specific inhibitors.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which 12(S)-HETE regulates gene expression in both tumor and stromal cells.

-

Developing and validating potent and specific inhibitors of 12-LOX and GPR31 for pre-clinical and clinical evaluation.

-

Investigating the potential of 12(S)-HETE and its downstream effectors as biomarkers for predicting metastatic risk and therapeutic response.

By continuing to unravel the complexities of 12(S)-HETE signaling, the scientific community can pave the way for novel and effective anti-cancer therapies that target the critical interplay between inflammation and metastasis.

References

Methodological & Application

Application Note: Protocol for the Solid-Phase Extraction of 12(S)-HETE from Serum

Introduction

12(S)-hydroxyeicosatetraenoic acid, or 12(S)-HETE, is a bioactive lipid metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme.[1] It functions as a critical signaling molecule in various physiological and pathological processes.[2] Elevated levels of 12(S)-HETE are implicated in cancer metastasis, inflammation, and cardiovascular diseases, making its accurate quantification in biological matrices like serum essential for research and clinical diagnostics.[2][3] However, the complexity of serum necessitates a robust sample preparation method to remove interfering substances such as proteins and phospholipids and to concentrate the analyte prior to analysis.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 12(S)-HETE from serum using a reversed-phase C18 sorbent. This method is suitable for preparing samples for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12(S)-HETE

12(S)-HETE exerts its biological effects by activating specific cell surface receptors, such as GPR31, and modulating various intracellular signaling cascades.[4] These pathways influence critical cellular functions including proliferation, migration, and survival. The diagram below illustrates the key signaling events initiated by 12(S)-HETE.

Experimental Protocol

Principle

This protocol employs reversed-phase solid-phase extraction (RP-SPE). Serum samples are first acidified to ensure that the carboxylic acid group of 12(S)-HETE is protonated, increasing its hydrophobicity. The sample is then loaded onto a C18 (octadecylsilane) sorbent bed. Polar, water-soluble components of the serum matrix are washed away, while the more nonpolar 12(S)-HETE is retained. Finally, a nonpolar organic solvent is used to disrupt the hydrophobic interactions and elute the purified 12(S)-HETE.

Workflow for Solid-Phase Extraction

The general workflow for the SPE procedure is outlined in the diagram below.

Materials and Reagents

-

C18 SPE Cartridges (e.g., 100 mg, 1 mL)

-

Serum Samples

-

12(S)-HETE-d8 (Internal Standard, IS)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Acetic Acid (Glacial)

-

Nitrogen Gas Supply

-

SPE Vacuum Manifold

-

Vortex Mixer

-

Centrifuge

-

Autosampler Vials

Detailed Step-by-Step Protocol

-

Sample Pretreatment a. Thaw frozen serum samples on ice. b. To a 200 µL aliquot of serum, add the internal standard (e.g., 10 µL of 100 ng/mL this compound in methanol) to monitor extraction efficiency. c. Vortex briefly to mix. d. Acidify the sample by adding 10 µL of 2% aqueous acetic acid to lower the pH to ~4.0. This ensures 12(S)-HETE is in its protonated form. e. Dilute the sample with 400 µL of HPLC-grade water to reduce viscosity and facilitate loading. f. Vortex the sample for 30 seconds.

-

SPE Cartridge Conditioning a. Place the C18 SPE cartridges onto the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to dry. c. Equilibrate the cartridges by passing 1 mL of HPLC-grade water. Ensure the sorbent bed remains wetted.

-

Sample Loading a. Load the entire pretreated serum sample (~620 µL) onto the conditioned cartridge. b. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate of approximately 1 mL/min. A high flow rate can lead to inconsistent extractions and poor recovery.

-

Washing a. Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other polar interferences. b. Perform a second wash with 1 mL of 15% aqueous methanol to remove more strongly bound polar impurities. c. Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove all residual water.

-

Elution a. Place clean collection tubes inside the vacuum manifold. b. Elute the retained 12(S)-HETE by passing 1 mL of methanol through the cartridge. Collect the eluate.

-

Post-Elution Processing a. Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen gas at 30-40°C. b. Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water). c. Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

Quantitative Data and Performance

The concentration of 12(S)-HETE in serum can vary significantly depending on the physiological or pathological state of the individual. The presented SPE protocol is designed to achieve high recovery and provide a clean extract for sensitive quantification.